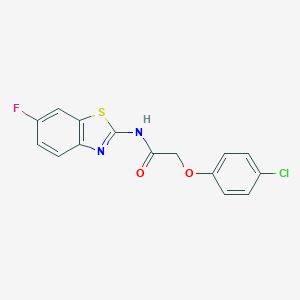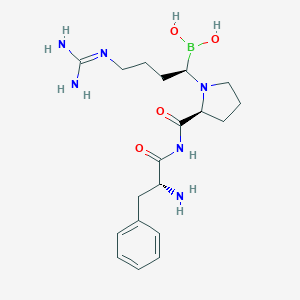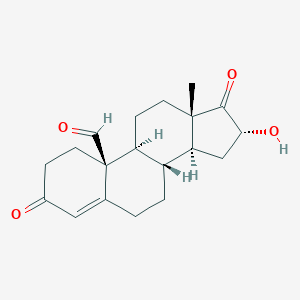![molecular formula C28H31N3O3 B238190 3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as L-745,870 and belongs to the class of piperazine derivatives.
作用機序
L-745,870 binds to the dopamine D4 receptor and blocks the action of dopamine. This results in a decrease in the activity of the receptor and a reduction in the levels of cAMP (cyclic adenosine monophosphate). This, in turn, leads to a decrease in the release of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid). The net effect of this is a decrease in the excitability of neurons in the brain, which can have therapeutic effects in various psychiatric disorders.
Biochemical and physiological effects:
L-745,870 has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce locomotor activity, increase exploratory behavior, and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects. These effects are thought to be mediated by the blockade of dopamine D4 receptors in the brain.
実験室実験の利点と制限
L-745,870 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to the use of L-745,870 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It is also not very soluble in water, which can make it difficult to administer to animals.
将来の方向性
There are several future directions for the research on L-745,870. One area of research is the development of more potent and selective dopamine D4 receptor antagonists. These compounds could have even greater therapeutic potential in the treatment of psychiatric disorders.
Another area of research is the investigation of the effects of L-745,870 on other neurotransmitter systems. It is possible that L-745,870 could have effects on other receptors in the brain, which could have implications for its therapeutic potential.
Finally, further research is needed to fully understand the mechanisms of action of L-745,870 and its potential therapeutic effects in various psychiatric disorders. This could involve studies in animal models as well as clinical trials in humans.
合成法
The synthesis of L-745,870 involves the condensation of 4-(2-methylbenzoyl)piperazine with 3-isopropoxy-N-(4-amino-phenyl)benzamide. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
L-745,870 has been extensively studied for its potential applications in medical research. It has been found to be a potent and selective antagonist of the dopamine D4 receptor. This receptor is involved in various physiological and behavioral processes such as cognition, emotion, and motor function. L-745,870 has been shown to have potential therapeutic effects in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and attention-deficit hyperactivity disorder (ADHD).
特性
製品名 |
3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
分子式 |
C28H31N3O3 |
分子量 |
457.6 g/mol |
IUPAC名 |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C28H31N3O3/c1-20(2)34-25-9-6-8-22(19-25)27(32)29-23-11-13-24(14-12-23)30-15-17-31(18-16-30)28(33)26-10-5-4-7-21(26)3/h4-14,19-20H,15-18H2,1-3H3,(H,29,32) |
InChIキー |
ZIQOTPFVJFBXON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC(C)C |
正規SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)


![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
